molecular formula C25H31ClN2O5 B000339 Quinapril hydrochloride CAS No. 82586-55-8

Quinapril hydrochloride

カタログ番号: B000339
CAS番号: 82586-55-8
分子量: 475 g/mol
InChIキー: IBBLRJGOOANPTQ-JKVLGAQCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinapril hydrochloride is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used primarily for hypertension and heart failure. As a prodrug, it is hydrolyzed to its active metabolite, quinaprilat, which inhibits ACE, reducing angiotensin II production and aldosterone secretion. Preclinical studies demonstrate its efficacy in lowering blood pressure in rodent and canine models, with rapid absorption (excluding the brain) and minimal metabolism beyond hydrolysis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of quinapril hydrochloride involves several steps. One common method includes reacting (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its acid addition salt .

Industrial Production Methods

In industrial settings, this compound is often produced by catalytic hydrogenation of a benzyl ester maleate salt of quinapril in an alcoholic solvent in the presence of concentrated hydrochloric acid or hydrogen chloride. The resulting residue is crystallized by evaporating the alcoholic solvent from a nitroalkane solvent to give crystalline this compound .

化学反応の分析

Ugi Three-Component Reaction

A novel method uses titanium tetrachloride (TiCl₄) to catalyze the Ugi reaction between:

  • An aldehyde (e.g., benzaldehyde),
  • An amine (e.g., (S)-1-carboxy-3-phenylpropylamine),
  • An isocyanide (e.g., ethyl isocyanoacetate).

Advantages :

  • Single-step α-amino amide backbone formation .
  • Higher chiral purity (>99% enantiomeric excess) .

Comparison of Synthesis Methods

ParameterTraditional Method Ugi Reaction
Reaction Steps31
Yield90%85–88%
Temperature Range15–45°C25–30°C
CatalystHOAcTiCl₄

Degradation Reactions

This compound undergoes cyclization and hydrolysis under specific conditions:

Diketopiperazine Formation

  • Mechanism : Intramolecular aminolysis of quinapril or its benzyl ester forms a diketopiperazine byproduct.
  • Triggers :
    • Temperatures >45°C .
    • Prolonged exposure to aprotic solvents (e.g., methylene chloride) .
  • Activation Energy : 30–35 kcal/mol (solid-state degradation) .

Hydrolysis

  • Pathway : Ester hydrolysis converts quinapril to its active metabolite, quinaprilat (C₂₃H₂₆N₂O₅).
  • Conditions :
    • pH-dependent (optimal at pH 7.4) .
    • Accelerated in aqueous solutions .

Factors Influencing Degradation Rates

FactorEffect on Degradation RateReference
Temperature (↑)Exponential increase
Sample weight (↑)Increased agglomeration
Reduced pressure (↓)Faster HCl gas removal
Presence of excipientsDelayed due to dilution

Solvate Formation and Recrystallization

This compound forms solvates during purification:

  • Acetone Solvate (Formula 9) :
    • Precipitated at 0°C from acetone .
    • Crystal structure: Monoclinic, P2₁ space group .
  • Acetonitrile Recrystallization :
    • Conditions : 75–82°C dissolution, followed by cooling to 0–5°C .
    • Result : Amorphous quinapril HCl after vacuum drying (≤0.25% residual solvents) .

Stability in Solid State

Amorphous quinapril HCl exhibits:

  • Glass Transition Temperature (Tg) : 91°C .
  • Molecular Mobility Correlation : Degradation rate below Tg aligns with mobility (Williams-Landel-Ferry equation) .

Stability Comparison

FormStorage Stability (25°C)Degradation Rate at 40°C
Crystalline>24 months0.5%/month
Amorphous6–12 months2.1%/month

作用機序

Quinapril hydrochloride inhibits the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, quinapril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . This mechanism also reduces the secretion of aldosterone, which decreases sodium and water retention, further lowering blood pressure .

類似化合物との比較

Comparison with Other ACE Inhibitors

Pharmacokinetics and Potency

  • Tissue Affinity: Quinapril exhibits the highest potency among ACE inhibitors in binding to tissue ACE, contributing to sustained action . This contrasts with enalapril and lisinopril, which have lower tissue affinity.
  • Metabolism: Unlike captopril (a sulfhydryl-containing ACE inhibitor), quinapril’s non-sulfhydryl structure reduces the risk of rash and taste disturbances . Its conversion to quinaprilat occurs rapidly, similar to enalapril’s conversion to enalaprilat .

Clinical Efficacy

  • Hypertension : In a factorial study, quinapril (10–40 mg/day) combined with hydrochlorothiazide (HCTZ) showed additive blood pressure reduction (up to 19.6/15.1 mmHg SBP/DBP) and attenuated HCTZ-induced hypokalemia . This synergy is comparable to enalapril/HCTZ but with superior potassium-sparing effects.
  • Heart Failure : Quinapril is effective in heart failure with preserved ejection fraction (HFpEF), a niche application less commonly reported for other ACE inhibitors .

Stability and Formulation Considerations

Salt and Solvate Stability

Parameter Quinapril Hydrochloride Quinapril Tris Salt
Degradation at 80°C Significant DKP impurity No change in impurity
Solubility in Water 0.13 mL/g 0.10 mL/g
Hydrogen Bonding Limited Extensive network

Quinapril tris salt’s hydrogen-bonding network enhances stability, making it a promising alternative to traditional hydrochloride formulations .

Analytical Methods

  • HPLC : Linear ranges of 1.084–32.52 μg/mL for this compound and 0.5210–15.63 μg/mL for its diketopiperazine impurity .
  • HPTLC : Simultaneous quantification with HCTZ shows recovery rates of 99.37–100.79% for quinapril and 99.33–100.53% for HCTZ .

Market and Regulatory Status

  • Generics : Available from 13 manufacturers, with 10 drug master files and 85 API vendors .
  • Patent Expiry : Key patents (e.g., US 5,684,016) have expired, enabling widespread generic use .

生物活性

Quinapril hydrochloride is a widely used medication classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily employed in the management of hypertension and heart failure. This article explores the biological activity of quinapril, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Quinapril functions by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that elevates blood pressure and stimulates aldosterone secretion, leading to sodium and fluid retention. By reducing angiotensin II levels, quinapril promotes vasodilation, decreases peripheral vascular resistance, and enhances renal sodium excretion .

Pharmacokinetics

  • Absorption : Quinapril is approximately 50-80% bioavailable. Its absorption is reduced by 25-30% when taken with high-fat meals .
  • Metabolism : After oral administration, quinapril is rapidly deesterified to its active form, quinaprilat, which accounts for about 38% of the oral dose. Other minor inactive metabolites are also formed .
  • Distribution : Quinaprilat has a mean volume of distribution of approximately 13.9 L and is 97% protein-bound in plasma .
  • Elimination : The elimination half-life of quinaprilat is about 2.3 hours, with renal excretion accounting for up to 96% of the drug's elimination .

Clinical Efficacy

Quinapril has demonstrated significant antihypertensive effects in various clinical studies:

  • Hypertension Management : In a study involving patients with hypertension, quinapril effectively reduced blood pressure over a 24-hour period following administration. A single dose of 20 mg achieved over 80% inhibition of plasma ACE for 24 hours .
  • Heart Failure : Research involving cardiomyopathic hamsters showed that quinapril prevented declines in left ventricular contractile function and slowed the progression of heart failure .

Case Studies

  • Hypertensive Patients : A clinical trial assessed the efficacy of quinapril in patients with essential hypertension. Results indicated that doses ranging from 10 mg to 40 mg daily led to significant reductions in systolic and diastolic blood pressure compared to placebo .
  • Heart Failure Management : In a cohort study involving patients with chronic heart failure, quinapril treatment resulted in improved exercise tolerance and quality of life metrics over a six-month period .

Safety Profile

While generally well-tolerated, quinapril can cause adverse effects, including:

  • Common Adverse Effects : Dizziness, headache, fatigue, and cough are frequently reported .
  • Serious Risks : Quinapril carries a risk of angioedema and renal impairment, particularly in patients with pre-existing renal conditions or those taking concurrent medications affecting renal function .

Comparative Pharmacological Data

ParameterQuinaprilOther ACE Inhibitors
Bioavailability50-80%Varies
Protein Binding97%Generally high
Half-life (quinaprilat)~2.3 hoursVaries
Primary Excretion RouteRenal (96%)Renal or hepatic
Common Side EffectsCough, dizzinessSimilar

Q & A

Basic Research Questions

Q. How is the purity of Quinapril Hydrochloride determined in pharmacopeial standards?

  • Methodological Answer : The United States Pharmacopeia (USP) specifies reverse-phase high-performance liquid chromatography (HPLC) for purity analysis. A resolution solution containing this compound and its related compounds (e.g., Related Compounds A and B) is used to validate chromatographic separation. Quantification involves comparing peak areas of the test sample against a standard solution, with calculations adjusted for molecular weight differences between quinapril and its hydrochloride salt .

Q. What are the key physicochemical properties of this compound relevant to formulation?

  • Methodological Answer : Critical properties include solubility (freely soluble in water, methanol, ethanol), hygroscopicity (deliquescent nature), and stability under storage conditions (2–8°C). These properties guide solvent selection for dissolution testing and excipient compatibility studies. For example, its deliquescence necessitates controlled humidity during tablet manufacturing .

Q. Which analytical techniques are used to characterize this compound in bulk and dosage forms?

  • Methodological Answer :

  • HPLC : Quantifies active pharmaceutical ingredient (API) and detects related impurities using a C18 column and UV detection at 215 nm .
  • Dissolution Testing : Follows USP monographs, where dissolution rate is calculated using spectrophotometric absorbance values and formula adjustments for labeled tablet strength .
  • Spectroscopy : Infrared (IR) and nuclear magnetic resonance (NMR) validate structural integrity .

Advanced Research Questions

Q. How can factorial design optimize this compound formulation parameters?

  • Methodological Answer : A 3² factorial design evaluates variables like polymer concentration (e.g., ethyl cellulose) and emulsifier ratio to optimize floating microsphere formulations. Responses such as drug entrapment efficiency and buoyancy are modeled statistically (e.g., ANOVA) to identify significant factors. For instance, higher polymer concentrations may improve buoyancy but reduce drug release rates, requiring trade-off analysis .

Q. What strategies resolve contradictions in stability data for this compound under accelerated conditions?

  • Methodological Answer : Discrepancies in degradation profiles (e.g., chromatographic peaks for related compounds at 60°C) are addressed by:

  • Forced Degradation Studies : Exposing the API to heat, light, and humidity to identify degradation pathways.
  • Multivariate Analysis : Correlating storage conditions (temperature, humidity) with impurity formation using regression models.
  • Cross-Validation : Comparing results with USP reference standards to rule out methodological errors .

Q. How do excipient interactions affect the bioavailability of this compound tablets?

  • Methodological Answer : Preformulation studies assess compatibility via:

  • Differential Scanning Calorimetry (DSC) : Detects thermal behavior changes in API-excipient blends.
  • Isothermal Stress Testing : Monitors chemical stability in binary mixtures under controlled humidity.
  • Dissolution Profile Comparison : Evaluates dissolution efficiency (DE%) with/without excipients like lactose or magnesium stearate .

Q. What advanced statistical methods are used to analyze variability in this compound pharmacokinetic data?

  • Methodological Answer : Population pharmacokinetic models (e.g., nonlinear mixed-effects modeling) account for inter-subject variability. Covariates like renal function or concomitant medications are integrated using software like NONMEM. Sensitivity analysis identifies critical parameters affecting AUC (area under the curve) and Cmax .

Q. Data Handling and Reproducibility

Q. How should researchers document experimental data to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Raw Data Archiving : Store chromatograms, spectral data, and dissolution curves in standardized formats (e.g., .cdf for chromatography).
  • Metadata Annotation : Include instrument settings (e.g., HPLC column lot number, mobile phase pH) and environmental conditions (e.g., humidity during tablet compression).
  • Open-Source Tools : Use platforms like Jupyter Notebooks for transparent data analysis workflows .

Q. What are the best practices for resolving conflicting results in collaborative studies on this compound?

  • Methodological Answer :

  • Blinded Reanalysis : Independent labs reanalyze samples using identical protocols.
  • Consensus Protocols : Adopt USP monograph methods for critical tests (e.g., related compound limits) to minimize inter-lab variability.
  • Data Sharing : Publish negative results and raw datasets in repositories like Zenodo to facilitate meta-analyses .

Q. Tables for Quick Reference

Parameter USP Specification Method Reference
Purity99.0–101.0% (anhydrous basis)HPLC
Related Compounds (total)≤0.5%HPLC
Dissolution Rate (Tablets)≥80% in 30 minutesUSP Apparatus 2
Storage Conditions2–8°C in airtight containersStability Chamber

特性

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBLRJGOOANPTQ-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021221
Record name Quinapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

82586-55-8
Record name Quinapril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82586-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinapril hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINAPRIL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33067B3N2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUINAPRIL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile)
Record name QUINAPRIL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Unk-DL-Ala-DL-Tic-OtBu
Quinapril hydrochloride
Reactant of Route 4
Quinapril hydrochloride
2-(2-oxopropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Quinapril hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。